Galactose-6-phosphate

Descripción

Contextual Significance of Phosphorylated Hexoses in Metabolism

Phosphorylated hexoses, which are six-carbon sugars with an attached phosphate (B84403) group, are fundamental to cellular metabolism. The phosphorylation of hexoses like glucose is a critical initial step that traps these molecules within the cell, as the added charged phosphate group makes it difficult for them to be transported back across the cell membrane. wikipedia.orgwikidoc.org This intracellular sequestration directs them into various metabolic pathways, including glycolysis for energy production and the pentose (B10789219) phosphate pathway for the synthesis of nucleotides and reducing agents. wikipedia.orgwikidoc.org In most organisms, hexokinases are the enzymes responsible for this irreversible phosphorylation, using ATP as the phosphate donor. wikidoc.orgprospecbio.com The resulting hexose (B10828440) phosphates, such as glucose-6-phosphate, are key intermediates that stand at the crossroads of several major metabolic routes. wikipedia.orgtuscany-diet.net In plants, the phosphorylation of hexoses by hexokinases and fructokinases is essential for nearly all aspects of their metabolism and development, coordinating sugar production with other vital processes. researchgate.netnih.gov

Overview of Galactose-6-Phosphate as a Central Metabolic Intermediate

This compound is a key phosphorylated hexose that serves as a central intermediate in the metabolism of galactose. wikipedia.org It is primarily known for its role in the tagatose-6-phosphate pathway, an alternative to the more common Leloir pathway for galactose catabolism, particularly in certain bacteria like Staphylococcus aureus and Lactobacillus rhamnosus. oup.complos.org In this pathway, this compound is isomerized to tagatose-6-phosphate. wikipedia.orgresearchgate.net While the Leloir pathway converts galactose to glucose-1-phosphate, which is then isomerized to glucose-6-phosphate, the tagatose-6-phosphate pathway provides an alternative route for galactose utilization. taylorandfrancis.comnih.govwikipedia.org The conversion of galactose to this compound is a critical step that commits galactose to this metabolic fate. oup.com Research has identified D-galactose-6-phosphate in the brains of galactose-intoxicated chicks and in rat hearts perfused with galactose, highlighting its relevance in animal metabolism under certain conditions. nih.gov

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6665-00-5 |

|---|---|

Fórmula molecular |

C6H13O9P |

Peso molecular |

260.14 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1 |

Clave InChI |

VFRROHXSMXFLSN-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |

Otros números CAS |

6665-00-5 4675-63-2 56-73-5 |

Pictogramas |

Corrosive |

Sinónimos |

Glucose 6 Phosphate Glucose-6-Phosphate |

Origen del producto |

United States |

Chemical and Physical Properties of Galactose 6 Phosphate

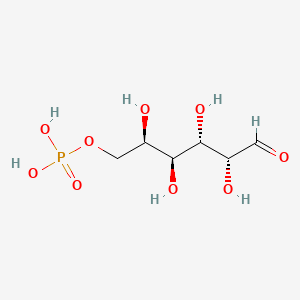

Galactose-6-phosphate is a hexose (B10828440) phosphate (B84403), a carbohydrate derivative where a galactose sugar is substituted by a phosphate group. drugbank.com Its chemical formula is C6H13O9P, and it has a molecular weight of approximately 260.14 g/mol . nih.gov In its ring-opened aldehydo-form, it is known as aldehydo-D-galactose 6-phosphate. nih.govchemicalbook.com The anomeric distribution of a purified preparation of D-galactose 6-phosphate has been determined to be 32% α-pyranose and 64% β-pyranose, with furanose anomers constituting no more than 4%. capes.gov.br

| Property | Value | Source |

| Molecular Formula | C6H13O9P | nih.govnih.gov |

| Molecular Weight | 260.14 g/mol | nih.gov |

| IUPAC Name | [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate | nih.gov |

| Synonyms | 6-O-phosphono-D-galactose, D-Galactose, 6-(dihydrogen phosphate) | nih.gov |

| Anomeric Distribution | 32% α-pyranose, 64% β-pyranose, ≤4% furanose | capes.gov.br |

Enzymology and Catalytic Mechanisms Associated with Galactose 6 Phosphate

Enzymes Involved in Galactose-6-Phosphate Production and Utilization

The production and utilization of this compound are mediated by several key enzymes. While some pathways, like the Leloir pathway, primarily involve galactose-1-phosphate, others, particularly in certain bacteria, directly utilize the 6-phosphate isomer.

Galactokinase (GALK) is a phosphotransferase enzyme that catalyzes the phosphorylation of α-D-galactose to galactose-1-phosphate, using a molecule of ATP. wikipedia.org This reaction is the first committed step in the Leloir pathway, a primary route for galactose catabolism found in most organisms. wikipedia.org The Leloir pathway is essential for converting galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. wikipedia.orgeyewiki.org The pathway requires three key enzymes: galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase. wikipedia.org GALK facilitates the initial phosphorylation step, producing galactose-1-phosphate, not this compound. wikipedia.orgwikipedia.org The formation of galactose-1-phosphate is a critical precursor step; this intermediate is subsequently converted by GALT and UDP-galactose 4'-epimerase (GALE) to ultimately yield glucose-1-phosphate. eyewiki.orgthesgc.org Interestingly, the product of the GALK reaction, galactose-1-phosphate, can act as an inhibitor of galactokinase activity. nih.gov

Phosphoglucomutase (PGM) is an isomerase enzyme that facilitates the interconversion of glucose-1-phosphate and glucose-6-phosphate. wikipedia.orgwikidoc.orgnumberanalytics.com The reaction is reversible, but the formation of glucose-6-phosphate is generally favored. worthington-biochem.com This enzyme plays a crucial role in both the breakdown of glycogen (B147801) (glycogenolysis) and its synthesis (glycogenesis). wikipedia.orgebi.ac.uk During glycogenolysis, PGM converts the glucose-1-phosphate released from glycogen into glucose-6-phosphate, a key metabolic intermediate that can enter glycolysis or the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgebi.ac.uk In glycogenesis, PGM catalyzes the reverse reaction, converting glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose for incorporation into glycogen. wikipedia.orgwikidoc.org The catalytic mechanism involves the transfer of a phosphate group from a phosphorylated serine residue (Ser116) in the enzyme's active site to the substrate, forming a glucose-1,6-bisphosphate intermediate. ebi.ac.uk The enzyme then abstracts the original phosphate group from the C1 or C6 position to yield the product. ebi.ac.uk A divalent cation, typically magnesium, is required for this activity. ebi.ac.uk

This compound isomerase (also known as LacAB) is a key enzyme in the tagatose-6-phosphate pathway of galactose metabolism, particularly in lactic acid bacteria. nih.govwikipedia.org This enzyme belongs to the family of isomerases that interconvert aldoses and ketoses. wikipedia.org Specifically, it catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. wikipedia.org In organisms like Lactococcus lactis and Lactobacillus rhamnosus, this is a central step in lactose (B1674315) catabolism. wikipedia.orgplos.org The enzyme is typically a heteromultimer composed of LacA and LacB subunits. plos.org The catalytic mechanism involves key residues within the active site. nih.gov His-96 is considered important for the initial ring-opening of the substrate and its proper orientation, while Cys-65 is thought to be essential for the isomerization activity itself, potentially acting as the catalytic base that abstracts a proton. nih.gov The enzyme shows high specificity for its phosphorylated hexose (B10828440) substrate. plos.org

This compound dehydrogenase is an enzyme that catalyzes the oxidation of this compound. A specific version of this enzyme was purified from goat liver and shown to be distinct from non-specific hexose-6-phosphate dehydrogenase due to its high substrate specificity. nih.gov This enzyme is located in the cytoplasm and requires a pyridine (B92270) nucleotide, specifically NADP+, for its activity. nih.govuniprot.org The reaction catalyzed is the conversion of D-galactose 6-phosphate and NADP+ into 6-phospho-D-galactono-1,5-lactone, NADPH, and H+. uniprot.org Another enzyme, hexose-6-phosphate dehydrogenase (H6PD), which is found in the endoplasmic reticulum, also exhibits activity with a broad range of substrates, including this compound. uniprot.org H6PD plays a crucial role in providing NADPH within the endoplasmic reticulum lumen. uniprot.org

Table 1: Summary of Key Enzymes in Galactose Phosphate Metabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|

| Galactokinase (GALK) | D-galactose, ATP | D-galactose-1-phosphate, ADP | Leloir Pathway |

| Phosphoglucomutase (PGM) | Glucose-1-phosphate | Glucose-6-phosphate | Glycogenolysis, Glycogenesis |

| This compound Isomerase (LacAB) | D-galactose-6-phosphate | D-tagatose-6-phosphate | Tagatose-6-Phosphate Pathway |

| This compound Dehydrogenase | D-galactose-6-phosphate, NADP+ | 6-phospho-D-galactono-1,5-lactone, NADPH | Galactose Oxidation |

This compound Isomerase: Catalytic Specificity and Mechanism

Structural Biology and Mechanistic Insights into this compound Interacting Enzymes

The three-dimensional structures of enzymes that interact with this compound provide a deeper understanding of their catalytic mechanisms and substrate specificity. X-ray crystallography has been particularly instrumental in elucidating these details.

The crystal structure of D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus has been determined, revealing significant details about its architecture and active site. plos.orgnih.gov The enzyme is a heterotetramer composed of LacA and LacB subunits. plos.org Structurally, LacAB belongs to the RpiB/LacAB superfamily and shares a similar fold with ribose-5-phosphate (B1218738) isomerase (RpiB). plos.orgnih.gov Each subunit features a Rossmann-like αβα sandwich fold, a common structural motif in pentose and hexose phosphate isomerases. nih.govplos.org

A unique feature of the LacAB structure is that the LacB subunit possesses an additional α-helix (α7) at its C-terminus. plos.orgnih.gov The active site is located at the interface between the LacA and LacB subunits. nih.gov Analysis of the enzyme complexed with its product, D-tagatose-6-phosphate, shows that the phosphate group of the substrate is bound and oriented by three arginine residues, including Arg-39. plos.orgnih.gov This substrate orientation differs from that observed in the related RpiB enzyme. nih.gov The larger binding pocket in LacAB, which accommodates the six-carbon sugar phosphate, is created in part by the proximity of Arg-134 in LacA to Asp-172 in LacB. nih.gov These structural findings support the proposed roles of key residues, such as His-96 in ring opening and Cys-65 in the isomerization step, providing a mechanistic basis for the enzyme's function. nih.gov

Table 2: Structural Features of L. rhamnosus this compound Isomerase (LacAB)

| Feature | Description | Reference |

|---|---|---|

| Quaternary Structure | Heterotetramer of LacA and LacB subunits | plos.org |

| Protein Superfamily | RpiB/LacAB superfamily | plos.orgnih.gov |

| Subunit Fold | Rossmann-like αβα sandwich fold | nih.govplos.org |

| Unique Structural Element | Extra C-terminal α7 helix in the LacB subunit | nih.gov |

| Active Site Location | At the interface between LacA and LacB subunits | nih.gov |

| Key Active Site Residues | His-96 (ring opening), Cys-65 (isomerization), Arg-39 (phosphate binding) | nih.gov |

Active Site Characterization and Substrate Binding

The enzymatic processing of this compound is central to specific metabolic routes, notably the tagatose-6-phosphate pathway for lactose catabolism in various bacteria. nih.govmdpi.comgenome.jp The enzymes that bind this compound possess highly specialized active sites designed to recognize and orient the substrate for catalysis. Key examples include this compound isomerase (LacAB) and 6-phospho-β-galactosidase (PBGAL).

This compound Isomerase (LacAB): This enzyme catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. wikipedia.org Structurally, this compound isomerase from organisms like Lactobacillus rhamnosus is a heterotetramer composed of LacA and LacB subunits. nih.govrcsb.org The active site is not contained within a single subunit but is uniquely situated at the interface between a LacA and a LacB subunit. nih.govrcsb.orgnih.gov

The binding pocket is a deep, wide-mouthed, trapezoid-shaped cavity formed by residues from both subunits. nih.gov Crystallographic studies of the enzyme complexed with its product, D-tagatose-6-phosphate, have revealed the precise interactions that facilitate substrate binding. The phosphate moiety of the substrate is anchored by forming interactions with three key arginine residues, including Arg-39 from the LacB subunit. nih.govrcsb.org This interaction is critical for orienting the sugar within the active site. The catalytic mechanism involves specific amino acids: His-96, located in the LacA subunit, plays a crucial role in the opening of the pyranose ring, while Cys-65 from the LacB subunit is essential for the subsequent isomerization step. nih.govrcsb.org

| Residue | Subunit | Function in Catalysis | Source |

|---|---|---|---|

| Arg-39 | LacB | Binds the phosphate group of the substrate, anchoring it in the active site. | nih.govrcsb.org |

| Cys-65 | LacB | Essential for the isomerization activity (aldose-ketose conversion). | nih.govrcsb.org |

| His-96 | LacA | Facilitates the opening of the sugar ring, a necessary step for isomerization. | nih.govrcsb.org |

| Arg-134 | LacA | Contributes to forming a larger binding pocket suitable for six-carbon sugars. | nih.gov |

6-Phospho-β-galactosidase (PBGAL): This enzyme hydrolyzes lactose-6-phosphate to yield glucose and this compound. researchgate.net While this compound is a product, studies using substrate analogs provide insight into how the enzyme's active site recognizes the this compound moiety. The active center resides in a cavity at the center of a TIM barrel structure. researchgate.net Structural analysis of PBGAL from Lactococcus lactis shows that the C-4 hydroxyl group of the galactose moiety is within hydrogen-bonding distance of Trp429. oup.com A distinct phosphate-binding loop utilizes residues Ser428, Lys435, and Tyr437 to interact with the phosphate group, ensuring specificity for phosphorylated substrates. researchgate.netoup.com

Allosteric Regulation and Conformational Changes

The activity of enzymes involved in this compound metabolism is tightly controlled, often through conformational changes induced by substrate binding or allosteric regulators. These structural alterations are fundamental to catalytic efficiency and metabolic control.

Ligand-Driven Conformational Changes: A common theme in the enzymology of sugar phosphates is the use of substrate binding energy to drive conformational changes that activate the enzyme for catalysis. acs.org This mechanism allows for a high degree of specificity and efficiency.

In 6-phospho-β-galactosidase, the active site is connected to the solvent by a long channel. researchgate.netoup.com Upon substrate binding, two mobile loops located at the entrance of this channel undergo a conformational change, closing over the active site. researchgate.netoup.com This sequestration of the substrate from the solvent is a common strategy to facilitate an anhydrous environment suitable for hydrolysis and prevent unwanted side reactions.

Similarly, studies on related enzymes like human glucose-6-phosphatase (G6PC1) reveal significant and unexpected conformational changes when the substrate binds. pnas.org The binding of glucose-6-phosphate reshapes the binding pocket, shifting luminal loops to create a catalytically competent state. pnas.org This principle of induced fit, where the substrate itself triggers structural changes, is a key regulatory feature. acs.org

Allosteric Regulation: Allostery, where a molecule binds to a site other than the active site to regulate activity, is a critical layer of metabolic control. acs.org While specific allosteric regulators for this compound isomerase are not extensively documented, the behavior of related enzymes demonstrates the importance of this mechanism. Sugar phosphates themselves can act as allosteric effectors. biorxiv.org For instance, glucose-6-phosphate (G6P) is a known allosteric inhibitor of glycogen phosphorylase. acs.org Binding of G6P to a nucleotide allosteric site, which is distinct from the catalytic site, induces local conformational changes that stabilize the enzyme in an inactive T-state. acs.org This prevents the breakdown of glycogen when glucose is already abundant. Such feedback inhibition is a recurring motif in the regulation of metabolic pathways.

| Enzyme | Trigger | Structural Change | Functional Consequence | Source |

|---|---|---|---|---|

| 6-Phospho-β-galactosidase (PBGAL) | Substrate Binding | Two mobile loops close over the active site channel. | Sequesters the substrate, creating an environment for catalysis. | researchgate.netoup.com |

| Glucose-6-Phosphatase (G6PC1) | Substrate (G6P) Binding | Reshaping of the binding pocket and shifts in luminal loops. | Creates a catalytically favorable conformation for hydrolysis. | pnas.org |

| Glycogen Phosphorylase | Allosteric Inhibitor (G6P) Binding | Local changes at the nucleotide allosteric site. | Stabilizes the inactive T-state of the enzyme, inhibiting its activity. | acs.org |

Role of Galactose 6 Phosphate in Metabolic Pathways

The Tagatose-6-Phosphate Pathway

The tagatose-6-phosphate pathway represents an alternative route for galactose metabolism, particularly prevalent in certain bacteria like Staphylococcus aureus and various lactic acid bacteria. oup.complos.org This pathway is initiated by the conversion of galactose to galactose-6-phosphate. oup.com The central step of this pathway is the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate, a reaction catalyzed by the enzyme this compound isomerase. wikipedia.orgresearchgate.net Subsequent enzymatic reactions convert tagatose-6-phosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403), which are intermediates of glycolysis. oup.comscirp.org In some organisms, like Clostridium acetobutylicum, both the Leloir and tagatose-6-phosphate pathways can be active, with the tagatose-6-phosphate pathway being more efficient for generating ATP and intermediates for the TCA cycle. scirp.org

| Feature | Leloir Pathway | Tagatose-6-Phosphate Pathway |

| Initial Phosphorylated Intermediate | Galactose-1-phosphate minams.edu.pk | This compound oup.com |

| Key Enzyme | Galactose-1-phosphate uridylyltransferase (GALT) minams.edu.pk | This compound isomerase (LacAB) wikipedia.orgresearchgate.net |

| End Product entering Glycolysis | Glucose-6-phosphate taylorandfrancis.comwikipedia.org | Glyceraldehyde-3-phosphate and Dihydroxyacetone phosphate oup.com |

| Primary Organisms | Most organisms, including humans nih.gov | Certain bacteria (e.g., Staphylococcus aureus, Lactobacillus rhamnosus) oup.complos.org |

Galactose 6 Phosphate Metabolism in Diverse Biological Systems

Microbial Systems: Pathway Diversity and Ecological Roles

The metabolism of galactose-6-phosphate is a key metabolic capability for many microorganisms, enabling them to utilize galactose, a sugar commonly found in various environments. The pathways for its breakdown and the regulatory networks controlling them show significant diversity across different microbial species, reflecting their adaptation to specific ecological niches.

Lactococcus lactis: PTS and Permease Systems Interplay with this compound

In the dairy bacterium Lactococcus lactis, galactose metabolism is a subject of intricate regulation involving both a permease and a phosphotransferase system (PTS). frontiersin.orgnih.govdairy-journal.org Galactose can be transported into the cell by a high-affinity galactose permease (GalP) and then funneled into the Leloir pathway. frontiersin.orgnih.gov Alternatively, it can be taken up by a low-affinity lactose-specific PTS (PTSLac), which phosphorylates it to this compound (Gal6P). nih.govscispace.com This Gal6P is then typically metabolized via the tagatose-6-phosphate pathway. nih.govscispace.com

Interestingly, even in strains lacking the plasmid-borne genes for the tagatose-6-phosphate pathway, a galactose PTS and a phosphatase activity have been identified, suggesting an alternative, albeit energetically less efficient, route for galactose utilization that still funnels into the Leloir pathway after dephosphorylation of this compound. frontiersin.orgscispace.com This interplay between high-affinity permease and low-affinity PTS systems allows L. lactis to efficiently scavenge galactose at low concentrations while also being able to process high concentrations, a valuable trait in the variable environment of milk fermentation. nih.govscispace.com

Table 1: Galactose Transport and Metabolic Pathways in Lactococcus lactis

| Transport System | Pathway | Key Features |

|---|---|---|

| Galactose Permease (GalP) | Leloir Pathway | High-affinity for galactose. nih.gov |

| Phosphotransferase System (PTSLac) | Tagatose-6-Phosphate Pathway | Low-affinity for galactose, phosphorylates to Gal6P. nih.govscispace.com |

| Alternative PTS | Leloir Pathway (after dephosphorylation) | Functions even in the absence of the tagatose pathway genes. frontiersin.orgscispace.com |

Streptococcus Species (e.g., S. mutans, S. agalactiae): Coexistence and Dominance of Leloir and Tagatose-6-Phosphate Pathways

In several Streptococcus species, both the Leloir and the tagatose-6-phosphate pathways for galactose metabolism coexist, but their relative importance can vary. Streptococcus mutans, a primary agent of dental caries, can utilize galactose through both pathways. nih.govresearchgate.netasm.org The tagatose-6-phosphate pathway is primarily responsible for metabolizing the galactose moiety of lactose (B1674315), which is transported and phosphorylated by a lactose-specific PTS. nih.gov For efficient metabolism of free galactose, both the Leloir and tagatose pathways appear to be necessary. nih.govasm.org A mutation in the lacA gene, which encodes a this compound isomerase in the tagatose pathway, leads to impaired growth on both lactose and galactose. nih.govasm.org

In Streptococcus agalactiae (Group B Streptococcus), a significant pathogen, the tagatose-6-phosphate pathway is the dominant and essential route for galactose catabolism. nih.govnih.govasm.org While genes for the Leloir pathway are present in some strains, they often contain mutations and appear to be in the process of becoming obsolete. nih.govnih.govasm.org Deletion of genes in the tagatose-6-phosphate pathway completely abolishes the ability of S. agalactiae to grow on galactose as a sole carbon source, highlighting its critical role. nih.govnih.gov The primary importer of galactose in this species is a Gat family PTS transporter. nih.govnih.gov The ability to metabolize galactose via this pathway is considered important for the bacterium's persistence and competitiveness in its host environment. nih.govnih.govasm.org

Staphylococcus aureus and Tagatose-6-Phosphate Pathway Degradation

Staphylococcus aureus, a versatile pathogen, primarily utilizes the tagatose-6-phosphate pathway for the degradation of galactose. frontiersin.orgnih.gov Unlike many other bacteria where the Leloir pathway is prominent, in S. aureus, galactose is transported and phosphorylated by a galactose phosphotransferase system, and the resulting this compound is catabolized through the tagatose-6-phosphate pathway. frontiersin.org This pathway is crucial for the utilization of both galactose and the galactose moiety of lactose. nih.govasm.org

Mutants lacking key enzymes of the tagatose-6-phosphate pathway, such as this compound isomerase, are unable to utilize galactose or lactose and accumulate the substrate of the missing enzyme. nih.gov This pathway is considered less efficient than the Leloir pathway due to the lower affinity of the PTS for galactose. frontiersin.org However, it is essential for the colonization and survival of S. aureus in environments where galactose-containing compounds are present, such as on mucosal surfaces and in dairy products. frontiersin.org

Escherichia coli: Growth Inhibition by Elevated Sugar Phosphates, including this compound

In Escherichia coli, the accumulation of high levels of sugar phosphates, including this compound, can lead to growth inhibition. nih.govscu.edu This phenomenon is particularly evident when the UhpT transporter, a sugar phosphate (B84403)/inorganic phosphate antiporter, is overexpressed. nih.govscu.edu

The growth inhibition caused by this compound is distinct from that caused by glycolytic intermediates like glucose-6-phosphate. While the latter leads to the production of the toxic metabolite methylglyoxal (B44143) and cell death, the accumulation of this compound, which does not directly enter glycolysis, results in growth inhibition without cell death. nih.govscu.edu This inhibition is thought to be due to the excessive accumulation of organophosphates within the cell or the depletion of inorganic phosphate pools. nih.govscu.edu The presence of D-galactose can also cause growth arrest in E. coli mutants with defects in the Leloir pathway, due to the accumulation of galactose-phosphate intermediates. pnas.org

Fungal Systems: Model Organisms for Genetic Regulation

Saccharomyces cerevisiae: Transcriptional Regulation and Metabolic Flux Control

The budding yeast Saccharomyces cerevisiae is a classic model organism for studying the genetic regulation of galactose metabolism. The genes responsible for galactose utilization (the GAL genes), which encode the enzymes of the Leloir pathway to convert galactose to glucose-6-phosphate, are subject to tight transcriptional control. pnas.orgresearchgate.net This regulation ensures that the GAL genes are only expressed when galactose is present and the preferred carbon source, glucose, is absent. pnas.orgresearchgate.net

The key players in this regulatory network are the transcriptional activator Gal4p, the repressor Gal80p, and the signal transducer Gal3p. nih.govresearchgate.net In the absence of galactose, Gal80p binds to Gal4p and inhibits its activating function. When galactose is present, it binds to Gal3p, which then interacts with Gal80p, relieving the repression of Gal4p and allowing for the transcription of the GAL genes. nih.govresearchgate.net The presence of glucose leads to catabolite repression, which strongly inhibits GAL gene expression. pnas.orgoup.com Recent studies have shown that the induction of GAL genes is sensitive to the ratio of galactose to glucose, providing a more nuanced understanding of this classic regulatory switch. pnas.org

Metabolic flux through the galactose pathway is also tightly controlled. The accumulation of intermediates like galactose-1-phosphate can be inhibitory. nih.govpnas.org Metabolic engineering efforts to increase galactose consumption have shown that simply overexpressing all the GAL genes is not sufficient and can even be detrimental. researchgate.netpnas.org A balanced increase in the activity of the pathway enzymes is crucial for enhancing metabolic flux. researchgate.net

Table 2: Key Regulatory Proteins of the GAL System in Saccharomyces cerevisiae

| Protein | Function |

|---|---|

| Gal4p | Transcriptional activator of GAL genes. nih.govresearchgate.net |

| Gal80p | Repressor that binds to and inhibits Gal4p. nih.govresearchgate.net |

| Gal3p | Transducer that senses intracellular galactose and relieves Gal80p repression. nih.govresearchgate.net |

| Mig1p | A transcription factor involved in glucose-mediated repression of GAL genes. researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Galactose |

| Lactose |

| Glucose |

| Glucose-6-phosphate |

| Galactose-1-phosphate |

| Tagatose-6-phosphate |

| Methylglyoxal |

| UDP-galactose |

| UDP-glucose |

| Fructose-6-phosphate (B1210287) |

| 2-deoxyglucose-6-phosphate |

| Glucosamine-6-phosphate |

| Arabinose-5-phosphate |

| Glycerol-3-phosphate |

| Tagatose-1,6-bisphosphate |

| Dihydroxyacetone phosphate |

| Glyceraldehyde-3-phosphate |

| Pyruvate |

| Lactate (B86563) |

| Acetyl-CoA |

| Acetate (B1210297) |

| Ethanol |

| Galactitol |

| α-G1P (α-glucose 1-phosphate) |

| α-methyl glucoside-6-phosphate |

| UTP |

| UDP |

| UDP-N-acetylglucosamine |

| Uridine (B1682114) |

| Uracil |

| D-fructose |

Mammalian Systems: Focus on Liver Metabolism and Intermediate Roles

In mammals, the liver is the primary site for galactose metabolism. nih.govnih.gov The main pathway for converting galactose into a form that can be readily used for energy is the Leloir pathway, which transforms galactose into glucose-1-phosphate. nih.govtaylorandfrancis.combasicmedicalkey.com This process involves a series of enzymatic reactions. taylorandfrancis.combasicmedicalkey.com

The steps of the Leloir pathway in the liver are as follows:

Phosphorylation: Galactose is first phosphorylated by the enzyme galactokinase (GALK) to produce galactose-1-phosphate . nih.govbasicmedicalkey.com

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UDP group from UDP-glucose to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate . nih.govbasicmedicalkey.com

Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose required for the GALT reaction. nih.govbasicmedicalkey.com

The glucose-1-phosphate produced through this pathway can then be isomerized to glucose-6-phosphate by the enzyme phosphoglucomutase . nih.govru.nl Glucose-6-phosphate is a central molecule in carbohydrate metabolism and can enter several metabolic routes, including glycolysis for energy production, the pentose (B10789219) phosphate pathway, or be converted into glycogen (B147801) for storage in the liver. nih.govpressbooks.pubtuscany-diet.net

| Enzyme | Substrate(s) | Product(s) |

| Galactokinase (GALK) | Galactose, ATP | Galactose-1-phosphate, ADP |

| Galactose-1-phosphate uridylyltransferase (GALT) | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate |

| UDP-galactose-4-epimerase (GALE) | UDP-galactose | UDP-glucose |

| Phosphoglucomutase | Glucose-1-phosphate | Glucose-6-phosphate |

This compound as a Potential Product of Phosphoglucomutase in Mammals

Phosphoglucomutase (PGM) is a crucial enzyme in carbohydrate metabolism, primarily known for catalyzing the reversible interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). nih.govvaia.comnih.gov This reaction is a key step in both glycogenolysis, where G1P from glycogen breakdown is converted to the glycolytic intermediate G6P, and in the Leloir pathway of galactose metabolism, where G1P produced from galactose is funneled into glycolysis. vaia.comnih.govscielo.brthemedicalbiochemistrypage.org In mammals, several PGM isozymes exist, with PGM1 being the most prominent and responsible for about 90% of total PGM activity in most tissues. nih.govwikipathways.orgglygen.org

The question of whether PGM can utilize galactose-1-phosphate (Gal-1-P) as a substrate to produce this compound (Gal-6-P) is a topic of significant interest, particularly in the context of understanding alternative metabolic routes and the pathophysiology of diseases like classic galactosemia. In this condition, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of Gal-1-P. nih.gov

While the primary and most efficient substrate for mammalian PGM is G1P, some research suggests the possibility of a broader substrate specificity. Studies in non-mammalian systems, such as yeast (Saccharomyces cerevisiae), have indicated that PGM may catalyze the conversion of Gal-1-P to Gal-6-P, although this reaction occurs at a low rate. asm.org In yeast strains overexpressing the PGM2 gene, an increased level of this compound was observed, which was presumed to be formed by the action of phosphoglucomutase on galactose-1-phosphate. asm.org

However, direct evidence in mammals is less definitive. The accumulation of Gal-1-P in galactosemia has been hypothesized to be pathogenic in part by inhibiting key metabolic enzymes, including PGM. nih.govfrontiersin.orgnih.gov This inhibitory effect complicates the assessment of PGM's catalytic activity on Gal-1-P under physiological conditions where Gal-1-P levels are high. Conversely, a study on a recombinant cytosolic PGM from the plant Arabidopsis found that the enzyme was not inhibited by Gal-1-P and, more importantly, did not convert Gal-1-P to Gal-6-P. frontiersin.orgresearchgate.net This highlights that the enzymatic properties can be species-specific.

Indirect evidence for this potential reaction in humans comes from diagnostic methods like the Beutler test for galactosemia. mdpi.com This test relies on the sequential activity of GALT, PGM, and glucose-6-phosphate dehydrogenase (G6PDH) to ultimately produce a detectable fluorescent product from Gal-1-P. mdpi.com The requirement for PGM in this assay implies its ability to act on a product derived from Gal-1-P, which in the Leloir pathway is G1P. However, it also raises questions about its potential, albeit minor, direct interaction with galactose phosphates.

Research Findings on Phosphoglucomutase (PGM) and Galactose Phosphates

| Organism/System | Enzyme Studied | Key Finding | Implication for Gal-6-P Formation | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | PGM2 (overexpressed) | Increased intracellular levels of this compound were observed. | Suggests PGM can convert galactose-1-phosphate to this compound, though potentially at a low rate. | asm.org |

| Saccharomyces cerevisiae (Yeast) | Phosphoglucomutase | Accumulated galactose-1-phosphate is suggested to inhibit PGM function. | High concentrations of Gal-1-P, as seen in galactosemia models, may impair any potential conversion to Gal-6-P. | nih.govnih.gov |

| Arabidopsis (Plant) | Recombinant cytosolic PGM3 | The enzyme did not convert galactose-1-phosphate to this compound. | Highlights that the ability of PGM to use Gal-1-P as a substrate is not universal and may be absent in some organisms. | frontiersin.orgresearchgate.net |

| Human | PGM (in context of Beutler test) | The diagnostic test for galactosemia relies on PGM activity in a pathway starting with galactose-1-phosphate. | Indirectly supports a role for PGM in metabolizing galactose-derived phosphates, primarily by converting the GALT product, G1P. | mdpi.com |

| Human | General (Galactosemia context) | Galactose-1-phosphate is considered a potential inhibitor of PGM. | The pathogenic accumulation of Gal-1-P may prevent its conversion to Gal-6-P by PGM. | nih.govfrontiersin.org |

Accumulation of Precursor Metabolites (e.g., Galactose-1-Phosphate) and its Inhibitory Effects on Glycolysis and Glycogen Metabolism

Inborn errors of galactose metabolism, particularly classic galactosemia, result in the cellular accumulation of galactose-1-phosphate (Gal-1-P). nih.gov This accumulation is considered a primary pathogenic agent, exerting inhibitory effects on key enzymes involved in carbohydrate metabolism. nih.gov The toxicity of Gal-1-P is not fully elucidated, but significant evidence points to its role in disrupting fundamental cellular energetic pathways. clmz.nl

Research has identified several enzymes that are potentially inhibited by elevated levels of Gal-1-P. These include:

Glycogen Phosphorylase: This enzyme is responsible for the first step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. researchgate.net Inhibition of glycogen phosphorylase by Gal-1-P can impair the mobilization of stored glucose, which is critical for maintaining energy homeostasis, especially during periods of fasting. This disruption contributes to the hypoglycemia sometimes observed in affected individuals.

Glucose-6-Phosphate Dehydrogenase (G6PD): As a key enzyme in the pentose phosphate pathway, G6PD is vital for producing NADPH, a primary cellular antioxidant. nih.gov Inhibition of G6PD by Gal-1-P can compromise the cell's ability to defend against oxidative stress. nih.gov

The accumulation of Gal-1-P is therefore a central event in the pathophysiology of galactosemia, triggering a cascade of metabolic disturbances that affect energy production and cellular maintenance. clmz.nl

Genetic Basis of Enzyme Deficiencies Affecting Galactose-1-Phosphate Related Metabolism

Galactosemia encompasses a group of autosomal recessive genetic disorders, each caused by a deficiency in one of the three primary enzymes of the Leloir pathway for galactose metabolism. brieflands.comnih.gov These deficiencies are the result of mutations in the genes encoding these enzymes, leading to the accumulation of galactose and its metabolites. brieflands.com

Classic galactosemia, the most severe form, is caused by a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT), resulting from mutations in the GALT gene located on chromosome 9p13. brieflands.comnih.gov The GALT enzyme is responsible for converting galactose-1-phosphate to UDP-galactose. brieflands.com Its deficiency leads to the toxic accumulation of Gal-1-P in various tissues. brieflands.com

Over 300 mutations have been identified in the GALT gene. wordpress.com These mutations exhibit considerable allelic heterogeneity, contributing to the varied clinical severity of the disease. scielo.br

| Mutation | Common Population(s) | Effect on Enzyme Activity | Associated Phenotype |

| Q188R | European, North American | Virtually complete loss of activity. scielo.br | Severe, classic galactosemia. brieflands.comscielo.br |

| K285N | Eastern European | Severe loss of activity. nih.govscielo.br | Severe, classic galactosemia. scielo.br |

| S135L | African American | Discrepant results; some residual activity may exist in tissues. nih.govscielo.br | Classic galactosemia. brieflands.com |

| N314D (Duarte) | General U.S. population | Reduces activity to 5-20% of normal. wordpress.com When paired with a classic mutation, results in ~75% reduction. nih.gov | Milder, often asymptomatic form (Duarte Galactosemia). nih.govwordpress.com |

| L195P | Observed in ~2.6% of classic alleles | Severe loss of activity. | Classic galactosemia. nih.gov |

Galactokinase (GALK) deficiency, or Galactosemia Type II, is caused by mutations in the GALK1 gene, located on chromosome 17q25.1. askfilo.comnih.gov The GALK1 enzyme catalyzes the first step in the Leloir pathway: the phosphorylation of galactose to galactose-1-phosphate. askfilo.com A lack of functional GALK1 prevents the body from processing dietary galactose, leading to its accumulation in the blood and tissues. medlineplus.gov Unlike classic galactosemia, Gal-1-P does not accumulate in this condition. nih.gov

More than 30 mutations in the GALK1 gene have been identified. medlineplus.gov Most of these are missense mutations that change single amino acids, leading to an unstable or inactive enzyme. medlineplus.gov The primary clinical manifestation is the development of cataracts in infancy due to the conversion of excess galactose to galactitol in the lens. nih.govaskfilo.com Other long-term complications associated with classic galactosemia are generally absent. medlineplus.gov

| Gene | Disorder Name | Common Mutations | Effect on Enzyme Activity | Primary Clinical Feature |

| GALK1 | Galactokinase Deficiency (Type II) | Over 30 mutations identified, including missense and deletion mutations. medlineplus.gov | Unstable or inactive enzyme. medlineplus.gov | Infantile cataracts. nih.govaskfilo.com |

UDP-galactose-4-epimerase (GALE) deficiency, or Galactosemia Type III, is a rare autosomal recessive disorder caused by mutations in the GALE gene on chromosome 1p36. nih.govnih.govmedlineplus.gov The GALE enzyme performs the final step of the Leloir pathway, converting UDP-galactose to UDP-glucose. medlineplus.govmedlineplus.gov It also catalyzes the interconversion of UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine. medlineplus.gov

More than 20 mutations in the GALE gene have been identified. medlineplus.gov The clinical presentation of GALE deficiency exists on a spectrum:

Peripheral Form: Enzyme deficiency is restricted to red blood cells. medlineplus.govmedlineplus.gov This form is generally considered benign and may not require treatment. medlineplus.gov

Generalized Form: Enzyme activity is severely reduced or absent in all tissues. medlineplus.govmedlineplus.gov This leads to the accumulation of galactose-1-phosphate and other metabolites, causing severe complications similar to classic galactosemia, including liver damage, cataracts, and intellectual disability. medlineplus.gov

Functional analysis of various GALE mutations shows they can lead to reduced catalytic efficiency and increased protein instability. fnbrno.cztandfonline.com

| Gene | Disorder Name | Forms | Effect of Mutations |

| GALE | Epimerase Deficiency (Type III) | Peripheral, Intermediate, Generalized. medlineplus.govcsic.es | Unstable enzyme or impaired function, leading to a spectrum of severity. medlineplus.gov |

Mutations in GALK Gene and Kinase Deficiency

Interplay with Other Metabolic Pathways in Dysregulated States (e.g., Oxidative Stress, Phosphate Depletion)

The metabolic dysregulation in galactosemia is not confined to the Leloir pathway. The accumulation of toxic metabolites triggers a cascade of secondary effects, most notably oxidative stress and the depletion of inorganic phosphate, which contribute significantly to the disease's pathophysiology. clmz.nlscielo.br

Oxidative Stress: One of the alternative routes for galactose metabolism when the Leloir pathway is blocked is its reduction to galactitol by aldose reductase. scielo.brnih.gov This reaction consumes NADPH, a crucial molecule for regenerating the cell's primary antioxidant, glutathione. scielo.br The resulting NADPH depletion impairs the cell's ability to counteract reactive oxygen species, leading to a state of oxidative stress. scielo.br Studies in both animal models and patients have shown increased markers of oxidative stress and a decreased capacity of antioxidant defense systems. clmz.nlscielo.br This oxidative damage is thought to contribute to the long-term complications seen in galactosemia, such as neurological damage and ovarian failure. scielo.br

Research Findings and Future Directions

The Leloir Pathway: Galactose Conversion to Glycolytic Intermediates

The Leloir pathway facilitates the conversion of galactose into glucose-6-phosphate, an integral component of glycolysis. taylorandfrancis.comnih.govtaylorandfrancis.com This metabolic sequence is vital for harnessing the energy stored in galactose.

Role of this compound as a Product of Phosphoglucomutase Activity

Within the Leloir pathway, galactose is first phosphorylated to galactose-1-phosphate. This is then converted to UDP-galactose, which is subsequently epimerized to UDP-glucose. The final steps involve the conversion of UDP-glucose to glucose-1-phosphate. It is at this stage that the enzyme phosphoglucomutase (PGM) plays a critical role. PGM catalyzes the isomerization of glucose-1-phosphate to glucose-6-phosphate. wikipedia.orgwikipathways.orgfrontiersin.org While this compound is not a direct product of PGM in the forward direction of the Leloir pathway, the reversible nature of the PGM-catalyzed reaction means that it can, under certain cellular conditions, convert glucose-6-phosphate back to glucose-1-phosphate. Furthermore, some studies have indicated that overexpression of PGM can lead to increased intracellular concentrations of not only glucose-6-phosphate but also this compound and fructose-6-phosphate (B1210287), suggesting a complex interplay and equilibrium between these hexose (B10828440) phosphates. nih.gov

Interconnection of the Leloir Pathway with Glucose-6-Phosphate Metabolism

The Leloir pathway is intrinsically linked to glucose-6-phosphate metabolism. taylorandfrancis.com The glucose-6-phosphate produced at the end of the Leloir pathway is a central metabolic intermediate that can be channeled into several key metabolic routes. tuscany-diet.net Primarily, it can enter glycolysis to generate ATP, be diverted into the pentose (B10789219) phosphate (B84403) pathway to produce NADPH and precursors for nucleotide biosynthesis, or be converted into glycogen (B147801) for storage in animals. tuscany-diet.net This interconnection ensures that galactose, once metabolized, can be utilized for the same energy-generating and biosynthetic purposes as glucose. wikipathways.orgtuscany-diet.net The efficient conversion of galactose-derived metabolites into the mainstream of glucose metabolism underscores the importance of the Leloir pathway in cellular energetics.

The Tagatose-6-Phosphate Pathway: A Bacterial and Fungal Catabolic Route

In many bacteria and some fungi, the Tagatose-6-Phosphate pathway provides an alternative route for galactose catabolism. conicet.gov.ar This pathway is particularly important for the metabolism of lactose (B1674315).

Formation of this compound via Phosphotransferase Systems

In the Tagatose-6-Phosphate pathway, galactose is often transported into the cell and simultaneously phosphorylated by a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). plos.orgscirp.org This process directly yields this compound. conicet.gov.arscirp.org In the case of lactose metabolism in many Gram-positive bacteria, lactose is first transported and phosphorylated to lactose-6-phosphate, which is then hydrolyzed by the enzyme 6-phospho-β-galactosidase to yield glucose and this compound. plos.org

Isomerization of this compound to Tagatose-6-Phosphate

Once formed, this compound is the substrate for the enzyme this compound isomerase (also known as LacAB). wikipedia.orgnih.gov This enzyme catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. wikipedia.orgpdbj.org This isomerization is a key committed step in this pathway. capes.gov.br

Subsequent Conversions to Triose Phosphates

Following its formation, tagatose-6-phosphate is further metabolized. It is first phosphorylated by tagatose-6-phosphate kinase to form tagatose-1,6-bisphosphate. scirp.orgnih.gov Subsequently, tagatose-1,6-bisphosphate aldolase (B8822740) cleaves this molecule into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). plos.orgscirp.org These two three-carbon molecules are intermediates of glycolysis and can thus directly enter this central metabolic pathway to be used for energy production. scirp.org

| Enzyme | Substrate | Product | Pathway |

| Phosphoglucomutase (PGM) | Glucose-1-phosphate | Glucose-6-phosphate | Leloir Pathway |

| This compound isomerase | D-Galactose-6-phosphate | D-Tagatose-6-phosphate | Tagatose-6-Phosphate Pathway |

| Tagatose-6-phosphate kinase | D-Tagatose-6-phosphate | D-Tagatose-1,6-bisphosphate | Tagatose-6-Phosphate Pathway |

| Tagatose-1,6-bisphosphate aldolase | D-Tagatose-1,6-bisphosphate | Dihydroxyacetone phosphate and Glyceraldehyde-3-phosphate | Tagatose-6-Phosphate Pathway |

Alternative and Accessory Galactose Metabolism Pathways and this compound Linkages

While the Leloir pathway represents the primary route for galactose metabolism in many organisms, several alternative and accessory pathways exist. These pathways become particularly significant under conditions where the Leloir pathway is compromised. This compound is a key intermediate in some of these alternative routes.

Polyol Pathway Intersections

The polyol pathway, also known as the sorbitol-aldose reductase pathway, primarily converts glucose to fructose (B13574) through sorbitol. nih.gov However, its enzymes exhibit broader substrate specificity, creating intersections with galactose metabolism. Aldose reductase (EC 1.1.1.21), the first enzyme in this pathway, can reduce galactose to galactitol. nih.govwikipedia.org This reaction is particularly relevant in conditions of high galactose concentration, such as galactosemia. nih.gov

A direct link to phosphorylated hexoses exists through the enzyme aldose-6-phosphate reductase (NADPH) (EC 1.1.1.200). expasy.orgqmul.ac.ukgenome.jp This enzyme catalyzes the reduction of aldo-sugars that are phosphorylated at the C6 position. In its reverse reaction, aldose-6-phosphate reductase can act on D-galactose-6-phosphate. expasy.orgqmul.ac.ukgenome.jp This demonstrates a direct enzymatic intersection between a component of the polyol pathway and this compound. The reaction also acts on D-mannose-6-phosphate and 2-deoxy-D-glucose-6-phosphate, though more slowly. expasy.orgqmul.ac.ukgenome.jp

Furthermore, studies on human aldose reductase have shown that glucose-6-phosphate is a substrate for this enzyme. rcsb.org The active site of human aldose reductase contains an anion-binding site that can accommodate phosphorylated substrates like glucose-6-phosphate. rcsb.org This suggests a mechanism by which phosphorylated sugars, in principle including this compound, could be processed through the polyol pathway, although the primary activity is with the non-phosphorylated forms.

| Enzyme | EC Number | Substrates Including Galactose Derivatives | Product | Pathway Intersection |

| Aldose Reductase | 1.1.1.21 | Galactose, Glucose, Glucose-6-Phosphate | Galactitol, Sorbitol | Reduces galactose to galactitol; acts on other aldose sugars. nih.govwikipedia.orgrcsb.org |

| Aldose-6-phosphate reductase (NADPH) | 1.1.1.200 | D-sorbitol 6-phosphate, D-galactose 6-phosphate (reverse reaction) | D-glucose 6-phosphate, D-galactitol-6-phosphate (inferred) | Directly acts on D-galactose-6-phosphate. expasy.orgqmul.ac.ukgenome.jp |

Pyrophosphorylase Pathway Considerations

The term "pyrophosphorylase pathway" in the context of galactose metabolism typically refers to an alternative route that bypasses the GALT enzyme of the Leloir pathway. This pathway involves the direct conversion of galactose-1-phosphate to UDP-galactose, catalyzed by a UDP-glucose/galactose pyrophosphorylase (UGP). nih.gov

However, this compound is a central entry point for galactose into a distinct alternative pathway found in some bacteria, such as Staphylococcus aureus. This is known as the D-tagatose-6-phosphate pathway. oup.com In this pathway, galactose is first converted to this compound. This is then isomerized to tagatose-6-phosphate by this compound isomerase (EC 5.3.1.26). oup.comwikipedia.org The tagatose-6-phosphate is subsequently phosphorylated and cleaved into intermediates of glycolysis, dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. oup.com This entire sequence serves as an alternative to the Leloir pathway for galactose catabolism.

In some organisms, like Leishmania, a UDP-sugar pyrophosphorylase (USP) exists that can activate both galactose-1-phosphate and glucose-1-phosphate, highlighting the diversity of pyrophosphorylase enzymes in hexose metabolism. researchgate.net While this does not directly involve this compound, it underscores the existence of varied pyrophosphorylase-based strategies for sugar activation.

| Pathway Name | Key Enzyme Involving Galactose-Phosphate | Initial Substrate | Key Intermediate | Organisms |

| D-Tagatose-6-Phosphate Pathway | This compound isomerase | D-Galactose-6-phosphate | D-Tagatose-6-phosphate | Staphylococcus aureus, Lactococcus lactis oup.comwikipedia.org |

| Pyrophosphorylase Pathway (Alternative Leloir) | UDP-glucose/galactose pyrophosphorylase (UGP) | Galactose-1-phosphate | UDP-galactose | Humans (minor pathway), Plants nih.govfrontiersin.org |

Connections to Ascorbate (B8700270) Biosynthesis

Ascorbic acid (Vitamin C) biosynthesis in plants is a complex process with multiple proposed routes. The most well-characterized and predominant route is the L-galactose pathway (also known as the Smirnoff-Wheeler pathway). nih.govmdpi.comresearchgate.net

This pathway originates from hexose phosphates, specifically D-glucose-6-phosphate, which is isomerized to D-fructose-6-phosphate and then converted through a series of enzymatic steps to D-mannose-1-phosphate and subsequently GDP-D-mannose. nih.govmdpi.com GDP-D-mannose is then epimerized to GDP-L-galactose. mdpi.com The committed steps to ascorbate synthesis begin from GDP-L-galactose, which is converted to L-galactose-1-phosphate. nih.govresearchgate.net

A thorough review of the established pathways for ascorbate biosynthesis in plants and animals does not indicate a direct role for this compound as an intermediate. mdpi.comvaia.comwikipedia.org The primary galactose derivative in the main plant pathway is L-galactose and its 1-phosphate form, not the 6-phosphate isomer. nih.govresearchgate.net While plant ascorbate synthesis starts from the hexose-phosphate pool, which includes glucose-6-phosphate, the metabolic flux proceeds via mannose and L-galactose derivatives. mdpi.com

Advanced Research Methodologies and Approaches for Galactose 6 Phosphate Studies

Quantitative Metabolomics Techniques for Galactose-6-Phosphate and Isomers

The accurate measurement of this compound is often complicated by the presence of its structural isomers, such as glucose-6-phosphate and fructose-6-phosphate (B1210287), which have identical masses. sciex.comoup.com Therefore, chromatographic separation coupled with mass spectrometry is essential for definitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Separation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing polar metabolites like sugar phosphates. nih.gov However, the high polarity of these compounds presents a challenge for traditional reversed-phase LC, often resulting in poor retention. nih.govresearchgate.net To overcome this, various strategies are employed.

Hydrophilic interaction liquid chromatography (HILIC) is a common approach that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling better retention and separation of polar analytes. oup.comfrontiersin.org For instance, a ZIC-HILIC column has been successfully used to separate sugar phosphates in plant tissues. frontiersin.org Another strategy involves the use of ion-pairing reagents, such as tributylammonium (B8510715) acetate (B1210297) (TBAA), in the mobile phase to improve separation on C18 reversed-phase columns. frontiersin.org Additionally, chemical derivatization can be employed to make the sugar phosphates more hydrophobic, thereby improving their retention and separation in reversed-phase LC. nih.gov A two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) has been shown to be effective for this purpose. nih.govresearchgate.net

The separation of hexose (B10828440) phosphate (B84403) isomers, including this compound, is a significant analytical challenge. sciex.com While complete baseline separation is not always achieved, methods have been developed to distinguish between them. For example, a UPLC method using a pentafluorophenyl core-shell column could completely separate this compound from glucose-6-phosphate. nih.gov Furthermore, LC coupled with differential mobility spectrometry (DMS)-MS/MS has demonstrated the ability to separate a mixture of five hexose phosphate isomers, including this compound. sciex.comsciex.com

Table 1: LC-MS Methods for this compound Isomer Separation

| Technique | Column Type | Key Features | Reference |

| HILIC-MS | ZIC-HILIC | Good separation of polar sugar phosphates. | frontiersin.org |

| Ion-Pairing LC-MS | C18 reversed-phase with TBAA | Improved retention and separation of multiple intracellular metabolites. | frontiersin.org |

| Derivatization LC-MS | Reversed-phase with propionylation | Enhanced hydrophobicity for better retention and separation. | nih.gov |

| UPLC-MS | Pentafluorophenyl core-shell | Complete separation of this compound and glucose-6-phosphate. | nih.gov |

| LC-DMS-MS/MS | Not specified | Separation of five hexose phosphate isomers into distinct groups. | sciex.comsciex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Sugar Phosphate Determination

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and robust technique for the analysis of volatile compounds. mdpi.com Since sugar phosphates are non-volatile, they require chemical derivatization prior to GC-MS analysis. nih.govresearchgate.net A common derivatization procedure involves a two-step process of oximation followed by silylation (e.g., using trimethylsilyl (B98337) (TMS) derivatives). nih.govpsu.eduajrsp.com This process makes the sugar phosphates volatile and thermally stable for GC analysis. ajrsp.com

GC-MS offers excellent chromatographic resolution, which is crucial for separating isomeric sugar phosphates. nih.gov For example, an optimized GC temperature gradient can achieve baseline separation of various sugar phosphates. nih.gov This technique has been successfully applied to quantify galactose-1-phosphate in erythrocytes using an isotope-dilution method with a [2-¹³C]Gal-1-P internal standard. psu.edu GC-MS methods have demonstrated high sensitivity, with limits of detection in the femtomole to picomole range, and can be automated for high-throughput analysis. biorxiv.orgbiorxiv.org

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) Applications

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of a wide range of biomolecules, including phosphorylated compounds. nih.govnih.govacs.org In the context of sugar phosphates, MALDI-TOF MS in negative ion mode is particularly useful as it can detect key fragments indicative of phosphate modifications. nih.gov This allows for the differentiation of isobaric glycan variations. nih.gov

One of the challenges with MALDI-MS is potential interference from the organic matrix in the low-mass region. mdpi.com To address this, surface-assisted laser desorption/ionization (SALDI) has been developed, which uses nanostructured metallic surfaces instead of a matrix. mdpi.com The fragmentation of nucleic acids in MALDI-TOF MS often involves the cleavage of the sugar-phosphate backbone. spectroscopyeurope.com

Isotopic Tracing and Fluxomics for Pathway Elucidation

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. semanticscholar.org By introducing isotopically labeled substrates, such as ¹³C-labeled galactose, into a biological system, researchers can follow the incorporation of the label into downstream metabolites, including this compound. This provides valuable information about the activity and dynamics of metabolic pathways like the Leloir pathway. researchgate.netmdpi.com

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a computational approach that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions. nih.govresearchgate.net This technique is instrumental in understanding how cells utilize different carbon sources and how metabolic pathways are regulated. nih.gov For example, using [1,2-¹³C]glucose allows for the measurement of the pentose (B10789219) phosphate pathway (PPP) branch point, as different isotopomers of lactate (B86563) are produced depending on whether glucose is metabolized through glycolysis or the PPP. nih.gov The labeling patterns in intermediates like fructose-6-phosphate can reveal the reversibility of enzymatic reactions. nih.gov

The analysis of isotopic labeling in metabolites is typically performed using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These analytical methods can distinguish between different isotopomers of a metabolite, providing the data needed for flux calculations. nih.gov

Spectroscopic Techniques (e.g., ¹³C-NMR) for Anomeric Distribution and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of carbohydrates in solution. wikipedia.orgpsu.edu It provides detailed information about the chemical structure, including the stereochemistry of anomeric carbons, ring size, and the location of substituents. wikipedia.org

¹³C-NMR is particularly powerful for carbohydrate analysis due to the wide dispersion of ¹³C chemical shifts, which helps to overcome the signal overlap often seen in ¹H-NMR spectra. wikipedia.org The chemical shifts of anomeric carbons (typically in the 90-110 ppm range) are highly sensitive to their configuration (α or β). psu.edunih.gov For instance, ¹³C-NMR has been used to demonstrate the presence of an active Leloir pathway in glioblastoma cells by detecting the C1 carbon of galactose-1-phosphate. researchgate.net

NMR can also be used to study the anomeric equilibrium of sugar phosphates. tandfonline.com For example, the anomeric protons of the α and β forms of ribose 5-phosphate can be observed as separate signals in the ¹H-NMR spectrum. tandfonline.com Furthermore, hyperpolarized NMR techniques have been used to observe the anomeric exchange of glucose-6-phosphate in real-time. rsc.org The coupling constants between nuclei, such as ³J(H1,H2), are also diagnostic for determining the anomeric configuration. nih.gov

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Carbohydrates

| Carbon Type | Chemical Shift Range (ppm) |

| Anomeric Carbons | 90–110 |

| Ring Carbons (with -OH) | 68–77 |

| Primary Alcohol Carbons (C-6) | 60–70 |

| Carbons with Nitrogen | 50–60 |

| Carboxylic Acid/Ester/Amide Carbons | 170–180 |

Computational Modeling and Systems Biology Approaches for Pathway Dynamics

Computational modeling and systems biology provide a framework for integrating experimental data from various sources to understand the complex behavior of metabolic networks. researchgate.netoup.com These approaches can simulate the dynamic changes in metabolite concentrations, including this compound, in response to different conditions.

Metabolic flux analysis (MFA) is a key computational tool that uses a stoichiometric model of a metabolic network and experimental data (such as isotopic labeling) to calculate the flow of metabolites through the network. nih.govresearchgate.net This allows researchers to quantify the activity of pathways like the Leloir pathway and the pentose phosphate pathway. researchgate.net

Systems biology approaches often combine metabolomic data with proteomic and transcriptomic data to build more comprehensive models of cellular processes. oup.com These models can be used to predict how perturbations, such as genetic mutations or drug treatments, will affect metabolic fluxes and metabolite levels. For example, metabolic flux analysis has been used to show that an inhibitor of galactose metabolism can decrease both glycolytic and mitochondrial fluxes in glioblastoma cells. mdpi.com

These advanced methodologies provide a powerful toolkit for researchers to unravel the complex roles of this compound in cellular metabolism, from its precise quantification and structural characterization to the dynamic regulation of the pathways in which it participates.

Genetic Engineering and Mutagenesis for Functional Characterization of Enzymes and Pathways

Genetic engineering and mutagenesis are indispensable methodologies for the detailed investigation of metabolic pathways and the functional characterization of the enzymes involved, including those central to this compound metabolism. These techniques allow researchers to manipulate the genetic code of organisms to observe the resulting biochemical and phenotypic changes, thereby elucidating gene function, enzymatic mechanisms, and regulatory networks.

Site-Directed Mutagenesis for Probing Enzyme Function

Site-directed mutagenesis involves introducing specific, targeted mutations into a gene's DNA sequence to alter the resulting protein's amino acid sequence. This approach is instrumental in identifying critical amino acid residues responsible for substrate binding, catalysis, and structural integrity.

In the study of the tagatose-6-phosphate pathway, which catabolizes this compound, site-directed mutagenesis has been applied to D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus. plos.orgnih.gov This enzyme catalyzes the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. plos.orgnih.gov By creating specific mutations, researchers have identified key residues within the active site. For instance, His-96 was shown to be important for the proper orientation of the substrate and for the ring-opening step of the isomerization process, while Cys-65 was found to be essential for the catalytic isomerization activity of the enzyme. plos.orgnih.gov

Similarly, while not directly acting on this compound, enzymes in the broader galactose metabolism, such as galactose mutarotase, have been extensively studied using these techniques. In Lactococcus lactis, mutagenesis of residues like Glu-304 and His-170 confirmed their critical roles in catalysis. tamu.edu Replacing these residues dramatically reduced or eliminated enzymatic activity, demonstrating their function in the acid/base catalytic mechanism. tamu.educapes.gov.br Such studies provide a blueprint for understanding enzyme mechanisms throughout the pathway.

| Enzyme | Organism | Mutant | Effect on Activity | Reference |

| D-Galactose-6-Phosphate Isomerase (LacAB) | Lactobacillus rhamnosus | C65A | Essential for isomerization activity | plos.orgnih.gov |

| H96A | Important for ring opening and substrate orientation | plos.orgnih.gov | ||

| Galactose Mutarotase | Lactococcus lactis | E304Q | Critical for catalysis; substitution with glutamine significantly reduces activity. | tamu.edu |

| H170N | Critical for catalysis; substitution with asparagine leads to very low activity. | tamu.edu | ||

| H96N | Important for substrate positioning | tamu.edu | ||

| D243N | Important for substrate positioning | tamu.edu | ||

| Galactokinase (GalK) | Escherichia coli | E37S | 3-6 fold higher synthesis of 6-azido-6-deoxy-d-galactose-1-phosphate compared to wild-type. | nih.gov |

| UTP-glucose-1-phosphate uridylyltransferase (GalU) | Escherichia coli | D133V | 3-6 fold higher synthesis of UDP-6-azido-6-deoxy-d-galactose compared to wild-type. | nih.gov |

Gene Overexpression and Knockout to Elucidate Pathway Dynamics

Altering the expression level of genes—either by overexpression or by deletion (knockout)—is a powerful strategy to identify rate-limiting steps and regulatory controls within a metabolic pathway. In Saccharomyces cerevisiae, galactose is metabolized through the Leloir pathway to glucose-6-phosphate, which then enters glycolysis. asm.org Studies have shown that the conversion of glucose-1-phosphate to glucose-6-phosphate, catalyzed by phosphoglucomutase (encoded by PGM2), is a key control point. asm.orgnih.gov

| Strain | Intracellular Metabolite | Concentration (μmol/g dry weight) | Reference |

| S. cerevisiae Reference Strain | Glucose-6-phosphate | 1.8 ± 0.2 | asm.org |

| Fructose-6-phosphate | 0.6 ± 0.1 | asm.org | |

| This compound | 0.2 ± 0.1 | asm.org | |

| S. cerevisiae PGM2-Overexpressing Strain | Glucose-6-phosphate | 3.5 ± 0.5 | asm.org |

| Fructose-6-phosphate | 1.1 ± 0.1 | asm.org | |

| This compound | 0.5 ± 0.1 | asm.org |

CRISPR/Cas9 for Precise Genome Editing

The advent of the CRISPR/Cas9 system has revolutionized genetic engineering by enabling precise and efficient targeted genome editing. nih.govfrontiersin.org This technology can be used to create gene knockouts, introduce specific mutations (point mutations), or insert new genetic material at a desired location in the genome. nih.gov

For studying this compound metabolism, CRISPR/Cas9 is an ideal tool for systematically knocking out genes in the tagatose-6-phosphate pathway, such as lacA and lacB (encoding this compound isomerase) or lacC (tagatose-6-phosphate kinase) and lacD (tagatose-1,6-diphosphate aldolase). plos.orgnih.gov Such knockouts would provide definitive evidence of each gene's function in the pathway and its impact on the cellular pool of this compound. The development of CRISPR-Cas9 tools for various organisms, including yeasts like Sungouiella intermedia, facilitates advanced genotype-phenotype characterization and metabolic engineering of galactose pathways. biorxiv.org Furthermore, the system can be used to create cell lines that model human genetic disorders related to galactose metabolism by introducing known disease-causing mutations, providing powerful in vitro models for research. mdpi.com

Historical Context and Evolution of Galactose 6 Phosphate Research

Seminal Discoveries in Galactose Metabolism and Phosphorylated Intermediates

The investigation into how organisms utilize the sugar galactose began in earnest with the clinical observation of galactosemia, a rare genetic disorder. wikipedia.org In 1917, the German physician Friedrich Goppert first described the condition, though its biochemical basis remained a mystery for decades. wikipedia.orgnumberanalytics.com The pivotal breakthrough came in the mid-20th century through the work of Herman Kalckar and his colleagues. In 1956, they identified the cause of classic galactosemia as a defect in galactose metabolism. wikipedia.orgnumberanalytics.com Their research pinpointed the accumulation of a phosphorylated intermediate, galactose-1-phosphate, as a key pathological feature. numberanalytics.comliberty.edu

Contemporaneously, the Argentine physician and biochemist Luis Federico Leloir was making groundbreaking discoveries that would earn him the Nobel Prize in Chemistry in 1970. wikipedia.org In the late 1940s and early 1950s, Leloir and his team were investigating the enzymatic transformation of galactose into glucose. wikipedia.org This work led to the discovery of a new class of compounds: sugar nucleotides. cam.ac.uk They identified uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as a crucial coenzyme in the isomerization of galactose to glucose. wikipedia.orgnobelprize.org Their research further uncovered that UDP-galactose was an essential activated intermediate in this process. nih.govconicet.gov.ar These seminal discoveries by Kalckar and Leloir laid the foundation for the elucidation of the primary pathway for galactose utilization, now known as the Leloir pathway, and highlighted the central role of phosphorylated intermediates in carbohydrate metabolism. cam.ac.ukconicet.gov.arnumberanalytics.com

Advancements in Understanding Enzymatic Activities and Pathways

With the fundamental intermediates identified, research focus shifted to the enzymes that catalyze their interconversion. The Leloir pathway, the main route for galactose catabolism, was delineated, involving a sequence of four key enzymes. wikipedia.orgtuscany-diet.net

Galactose mutarotase: Converts β-D-galactose to its active α-D-galactose form. wikipedia.orgtuscany-diet.net

Galactokinase (GALK): Phosphorylates α-D-galactose to produce galactose-1-phosphate. numberanalytics.comnih.gov

Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate. numberanalytics.comnih.gov This is the enzyme found to be deficient in classic galactosemia. cam.ac.uk

UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, thereby connecting galactose metabolism to mainstream glucose utilization. numberanalytics.comnih.gov

While the Leloir pathway is the primary route for galactose metabolism, another significant pathway involving galactose-6-phosphate was discovered, particularly in bacteria such as Lactococcus lactis and Streptococcus mutans. asm.orgwikipedia.org This is known as the tagatose-6-phosphate pathway. In this pathway, galactose can be metabolized via a different set of phosphorylated intermediates:

This compound isomerase (LacAB): This enzyme catalyzes the isomerization of D-galactose-6-phosphate into D-tagatose-6-phosphate. wikipedia.orgnih.govplos.org It is a key enzyme that channels this compound into this alternative route.

Tagatose-6-phosphate kinase (LacC): This enzyme phosphorylates D-tagatose-6-phosphate to form D-tagatose-1,6-bisphosphate. asm.orgebi.ac.ukwikipedia.org

Tagatose-1,6-bisphosphate aldolase (B8822740) (LacD): This aldolase cleaves D-tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) and D-glyceraldehyde-3-phosphate, which are intermediates of glycolysis. nih.gov

The discovery of the tagatose-6-phosphate pathway revealed an alternative strategy for galactose utilization and highlighted the metabolic versatility of different organisms.

Development of Research Paradigms in Metabolism and Regulation

The initial focus on identifying and characterizing individual enzymes and pathways has evolved into a more integrated, systems-level understanding of metabolic regulation. The study of galactose metabolism, particularly in yeast (Saccharomyces cerevisiae), has been a model system for these advancing research paradigms. nih.govresearchgate.net

Early regulatory studies uncovered the phenomenon of "glucose inhibition," where the presence of the preferred carbon source, glucose, represses the genes required for metabolizing other sugars like galactose. researchgate.net This led to extensive research into the molecular mechanisms of transcriptional control. The GAL gene system in yeast, which includes the activator Gal4p and the inhibitor Gal80p, became a classic model for eukaryotic gene regulation. researchgate.net

More recent research has refined this understanding, moving beyond a simple on/off switch. Studies have described the regulation of the GAL pathway as a "dimmer-switch," where the decision to turn genes on or off is separate from the level of their expression. nih.gov It has been shown that GAL gene induction responds to the ratio of external galactose to glucose, rather than an absolute glucose threshold, allowing for a more nuanced response to changing nutrient availability. pnas.org

Furthermore, research has expanded to investigate how specific metabolic pathways are integrated with global cellular states. Adaptive evolution studies in yeast have revealed that improving galactose utilization doesn't always involve direct mutations in the Leloir pathway genes. pnas.org Instead, mutations often occur in global carbon sensing pathways, like the Ras/PKA pathway, which in turn affect processes such as the metabolism of reserve carbohydrates. pnas.org This demonstrates that metabolic flux is controlled by a complex network that extends beyond the core pathway enzymes. The investigation of alternative metabolic routes, such as the oxidation of galactose to galactonate, and their potential roles in the pathophysiology of diseases like galactosemia, continues to be an active area of research, highlighting a paradigm shift towards understanding metabolic networks and their clinical implications. wikipedia.orgscielo.brresearchgate.net

Q & A

Q. What enzymatic methods are recommended for quantifying galactose-6-phosphate in microbial cell lysates, and how can interference from similar metabolites be minimized?

Enzymatic assays using this compound isomerase (LacAB) coupled with NADH-dependent spectrophotometry are widely employed. To address interference from compounds like glucose-6-phosphate, high-performance liquid chromatography (HPLC) with UV detection at 340 nm can separate and quantify this compound specifically. Validation via spiked recovery experiments ensures assay accuracy .

Q. How is this compound integrated into microbial metabolic pathways, and what experimental approaches confirm its flux?

this compound enters the tagatose-6-phosphate pathway, where it is isomerized to tagatose-6-phosphate by LacAB, then phosphorylated and cleaved into glycolytic intermediates. Flux can be tracked using ¹³C-labeled galactose followed by gas chromatography-mass spectrometry (GC-MS) to analyze isotopologue distribution. In vitro enzyme activity assays (e.g., NADH oxidation coupled with tagatose-6-phosphate kinase) provide complementary validation .

Q. What experimental protocols are standard for studying this compound isomerase activity in vitro?

Purify recombinant LacAB via affinity chromatography (e.g., His-tag systems). Measure activity spectrophotometrically by coupling the isomerization reaction to NADH oxidation using auxiliary enzymes (e.g., tagatose-6-phosphate kinase and aldolase). Include controls with heat-inactivated enzyme and substrate analogs (e.g., glucose-6-phosphate) to confirm specificity .

Advanced Research Questions

Q. How can site-directed mutagenesis clarify the substrate specificity and catalytic mechanism of this compound isomerase?